4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide is a complex organic compound that features a furan ring, a pyridazinone core, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring is often introduced via a Suzuki coupling reaction, where a furan boronic acid reacts with a halogenated pyridazinone.
Attachment of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the sulfonamide intermediate with a butanamide derivative using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones under the influence of oxidizing agents like m-chloroperbenzoic acid.
Reduction: The pyridazinone core can be reduced to dihydropyridazinones using reducing agents such as sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Furanones.
Reduction: Dihydropyridazinones.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with various enzymes, making this compound a candidate for the development of enzyme inhibitors that could be used in the treatment of diseases.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. The combination of the furan ring, pyridazinone core, and sulfonamide group suggests that it could have multiple biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers with enhanced stability or catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form strong hydrogen bonds with enzyme active sites, inhibiting their activity. The furan ring and pyridazinone core can interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-aminophenethyl)butanamide: Similar structure but with an amino group instead of a sulfonamide.
4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylphenethyl)butanamide: Similar structure but with a methyl group instead of a sulfonamide.
4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-hydroxyphenethyl)butanamide: Similar structure but with a hydroxy group instead of a sulfonamide.
Uniqueness
The presence of the sulfonamide group in 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide makes it unique compared to its analogs. Sulfonamides are known for their strong binding affinity to enzyme active sites, which can enhance the compound’s biological activity and therapeutic potential.
Properties
IUPAC Name |
4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-(4-sulfamoylphenyl)ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c21-30(27,28)16-7-5-15(6-8-16)11-12-22-19(25)4-1-13-24-20(26)10-9-17(23-24)18-3-2-14-29-18/h2-3,5-10,14H,1,4,11-13H2,(H,22,25)(H2,21,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWQDUUGCFYXRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.